molecular formula C15H21NO4 B554300 N-Cbz-N-methyl-L-leucine CAS No. 33099-08-0

N-Cbz-N-methyl-L-leucine

Cat. No.: B554300
CAS No.: 33099-08-0
M. Wt: 279.33 g/mol
InChI Key: TVXSGOBGRXNJLM-ZDUSSCGKSA-N
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Description

Significance and Context in Peptide Chemistry and Medicinal Sciences

The strategic importance of N-Cbz-N-methyl-L-leucine stems from its dual-functionality as both an N-methylated and a protected amino acid. This combination of features addresses common challenges in peptide synthesis and drug design, leading to the development of novel therapeutics with improved properties.

In the realm of peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the amino terminus of an amino acid while the carboxyl group is activated for peptide bond formation. This compound features a benzyloxycarbonyl (Cbz or Z) group attached to the nitrogen atom of L-leucine. This Cbz group serves as a reliable protecting group that can be selectively removed under specific conditions, typically through hydrogenolysis. evitachem.com

Furthermore, the nitrogen atom of the leucine (B10760876) residue is methylated. N-methylation is a structural modification found in a wide variety of naturally occurring peptides that exhibit a remarkable range of biological activities, including antibiotic, antiviral, anticancer, and antifungal properties. google.com The presence of the N-methyl group in a peptide backbone can increase its resistance to enzymatic degradation by proteases, enhance its membrane permeability, and constrain its conformation. google.com this compound, therefore, serves as a readily available building block for introducing these desirable N-methylated residues into synthetic peptides. google.comvulcanchem.com

This compound is extensively used as a reactant in the synthesis of a variety of biologically active peptides and peptidomimetics. evitachem.comchemicalbook.com Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and oral bioavailability. lookchem.com The incorporation of N-methylated amino acids, such as the one derived from this compound, is a key strategy in the design of these molecules. lookchem.com

For instance, N-methylated peptides have shown promise as enzyme inhibitors and receptor ligands. The N-methyl group can influence the peptide's three-dimensional structure, which in turn affects its binding affinity and specificity for biological targets. Research has shown that this compound and similar compounds are crucial for creating modified peptides with specific biological functions. evitachem.com For example, it is a component in the synthesis of bassianolide, a cyclooctadepsipeptide. mdpi.com

The properties conferred by N-methylation make this compound a highly relevant compound in the field of drug discovery and development. evitachem.com The enhanced proteolytic stability of peptides containing N-methylated residues translates to a longer half-life in the body, a critical factor for therapeutic efficacy. google.com Moreover, improved membrane permeability allows these peptide-based drugs to cross cellular barriers and reach their intracellular targets more effectively. google.com

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. evitachem.com Its use facilitates the development of peptide-based drugs and other therapeutic agents with enhanced pharmacological profiles. evitachem.com The ability to systematically introduce N-methylated amino acids allows medicinal chemists to fine-tune the properties of lead compounds, optimizing them for clinical development. chemimpex.com

Applications in the Synthesis of Biologically Active Peptides and Peptidomimetics

Nomenclature and Structural Representation in Scholarly Literature

Consistent and accurate naming conventions are paramount in scientific communication. This compound is referred to by several names in academic and commercial literature, and understanding these is key to navigating the research landscape.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid. nih.gov This name precisely describes the molecular structure:

(2S)- : Indicates the stereochemistry at the alpha-carbon, corresponding to the L-configuration of the amino acid.

4-methyl...pentanoic acid : Describes the five-carbon chain of leucine with a methyl group at the fourth carbon.

2-[methyl(phenylmethoxycarbonyl)amino] : Details the substituents on the nitrogen atom at the second carbon. "Methyl" refers to the N-methyl group, and "phenylmethoxycarbonyl" is the systematic name for the benzyloxycarbonyl (Cbz) protecting group.

In practice, a number of synonyms and abbreviations are used for convenience. These include:

Z-N-Me-Leu-OH chemicalbook.com

Cbz-N-methyl-L-leucine echemi.com

N-carbobenzyloxy-N-methyl-L-leucine chemicalbook.com

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid chemicalbook.com

N-Methyl-N-[(phenylmethoxy)carbonyl]-L-leucine nih.gov

The "Z" is a common abbreviation for the benzyloxycarbonyl group, leading to the widely used "Z-N-Me-Leu-OH".

Compound Data

PropertyValue
IUPAC Name (2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid nih.gov
Molecular Formula C15H21NO4 chemicalbook.com
Molecular Weight 279.33 g/mol chemicalbook.com
CAS Number 33099-08-0 chemicalbook.com

CAS Registry Number: 33099-08-0nih.gov

The compound is unequivocally identified in chemical literature and databases by its CAS Registry Number. It is also known by various synonyms, including Z-N-Me-Leu-OH, (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid, and N-Methyl-N-[(phenylmethoxy)carbonyl]-L-leucine. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXSGOBGRXNJLM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426670
Record name N-Cbz-N-methyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33099-08-0
Record name N-Cbz-N-methyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for N Cbz N Methyl L Leucine

Stereoselective Synthesis Approaches

The synthesis of N-methylated amino acids like N-Cbz-N-methyl-L-leucine presents the challenge of controlling stereochemistry at the α-carbon. krisp.org.zanih.gov Various methods have been developed to achieve high stereoselectivity, ensuring the desired L-configuration is maintained.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Asymmetric synthesis often employs chiral auxiliaries or catalysts to guide the stereochemical outcome of a reaction. acs.org In the context of amino acid synthesis, chiral auxiliaries derived from natural sources can be temporarily attached to an achiral substrate to direct subsequent transformations in a stereoselective manner. nih.govrenyi.hu For instance, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation reactions. renyi.hu While not directly applied to this compound in the provided results, the principle of using a chiral auxiliary to introduce stereocenters is a fundamental concept in asymmetric synthesis. renyi.hursc.org

Another approach involves the use of chiral catalysts, such as enzymes or metal complexes with chiral ligands, to catalyze reactions with high enantioselectivity. chemimpex.comineosopen.org For example, biocatalytic reductive amination using amino acid dehydrogenases can produce chiral amino acids from α-keto acids with excellent stereocontrol. researchgate.netnih.govmdpi.com

Oxazolidinone-Mediated Synthesis of N-Methyl Amino Acids

A prevalent and efficient method for the N-methylation of amino acids, including the precursor to this compound, involves the formation and subsequent reductive cleavage of a 5-oxazolidinone (B12669149) intermediate. researchgate.netacs.orgnih.govgoogle.comresearchgate.net This strategy has been successfully applied to a wide range of amino acids. researchgate.netacs.orgnih.gov

The initial step in this methodology is the cyclization of an N-protected amino acid, such as N-Cbz-L-leucine, with formaldehyde (B43269) or its equivalent (e.g., paraformaldehyde) in the presence of an acid catalyst. researchgate.netbenthamdirect.com This reaction forms an N-protected 5-oxazolidinone. benthamdirect.comgrafiati.comresearchgate.net The reaction is generally efficient for many amino acids, although those with reactive side chains may require additional protecting groups. researchgate.netacs.orgnih.gov

Table 1: Oxazolidinone Formation Conditions

N-Protected Amino AcidReagentsCatalystSolventOutcomeReference
Bsmoc-amino acidparaformaldehydep-toluenesulfonic acid (TsOH)-N-Bsmoc-5-oxazolidinone benthamdirect.com
Fmoc-amino acidformaldehydep-toluenesulfonic acidtoluene (B28343)Fmoc-5-oxazolidinone researchgate.net
N-Cbz-amino acidsparaformaldehydeacid catalyst-N-Z-5-oxazolidinones researchgate.net

This table is based on generalized procedures for oxazolidinone formation from N-protected amino acids.

Once the oxazolidinone is formed, the next step is its reductive cleavage to yield the N-methylated amino acid. researchgate.netacs.orgresearchgate.netgoogle.com A common method for this reduction employs a silane, such as triethylsilane (Et3SiH), in the presence of a strong acid like trifluoroacetic acid (TFA). benthamdirect.comgoogle.comnih.gov This approach effectively opens the oxazolidinone ring and reduces the intermediate iminium ion to afford the N-methyl group. nih.gov Lewis acids have also been shown to catalyze the reductive opening of the oxazolidinone ring, offering a potentially milder and more environmentally friendly alternative. nih.gov

Table 2: Reductive Cleavage Conditions for Oxazolidinones

Oxazolidinone IntermediateReducing AgentAcid/CatalystResultReference
N-Bsmoc-5-oxazolidinonetriethylsilane (Et3SiH)trifluoroacetic acid (TFA)Bsmoc-N-methyl amino acid benthamdirect.com
Fmoc-5-oxazolidinonetriethylsilane (TES)trifluoroacetic acid (TFA)Fmoc-N-methyl amino acid researchgate.net
N-protected oxazolidinones-Lewis acidN-methyl-alpha-amino acids nih.gov

This table summarizes various reported conditions for the reductive cleavage of oxazolidinone intermediates.

Formation of Oxazolidinones from N-Carbamoyl α-Amino Acids

Direct N-Methylation and Reductive Amination Strategies

Besides the oxazolidinone route, other methods for N-methylation exist. Direct methylation of N-Cbz-L-leucine can be attempted using a methylating agent like methyl iodide in the presence of a base, although this can sometimes lead to side reactions or require harsh conditions. nih.govresearchgate.net

Reductive amination is another powerful strategy for synthesizing N-methylated amino acids. nih.govnih.gov This can involve the reaction of an α-keto acid precursor with methylamine, followed by reduction. nih.gov Biocatalytic reductive amination, employing enzymes like N-methyl-L-amino acid dehydrogenase, offers a highly stereoselective and efficient route to N-methylated amino acids. nih.gov

Protecting Group Strategies in Peptide Synthesis

The Cbz group in this compound serves as a crucial protecting group for the amino function during peptide synthesis. Protecting groups are essential to prevent unwanted side reactions and to ensure that peptide bond formation occurs selectively between the desired amino and carboxyl groups. springernature.com

The choice of protecting groups is critical for a successful peptide synthesis campaign. springernature.comcreative-peptides.com The Cbz group is a well-established urethane-type protecting group that is stable under many reaction conditions but can be readily removed by catalytic hydrogenolysis.

Implementation of the Benzyloxycarbonyl (Cbz) Group for Amine Protection

The protection of the amine functionality is a foundational step in peptide synthesis to prevent unwanted side reactions. researchgate.net The benzyloxycarbonyl (Cbz, or Z) group is a widely used protecting group for amines, converting them into less nucleophilic carbamates. researchgate.nettotal-synthesis.com This group was introduced by Leonidas Zervas and Max Bergmann in the 1930s and became instrumental in the field of controlled peptide synthesis. total-synthesis.comwikipedia.org

The standard procedure for introducing the Cbz group onto an amino acid like L-leucine involves an acylation reaction using benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.comwikipedia.org The reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct. total-synthesis.com A common method is the Schotten-Baumann reaction, which utilizes an aqueous base like sodium carbonate or sodium hydroxide (B78521). researchgate.nettotal-synthesis.com

The mechanism involves the nucleophilic attack of the amino group of L-leucine on the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion forms the carbamate (B1207046). total-synthesis.com The resulting product is N-Cbz-L-leucine. chemicalbook.commolnova.com

Table 1: Common Reagents and Conditions for Cbz Protection of Amines

ReagentBaseSolvent SystemTemperatureReference
Benzyl chloroformate (Cbz-Cl)Sodium hydroxide (NaOH)Dioxane/Water (1:1)- researchgate.net
Benzyl chloroformate (Cbz-Cl)Sodium carbonate (Na₂CO₃)Water0 °C wikipedia.org
Benzyl chloroformate (Cbz-Cl)Magnesium oxide (MgO)Ethyl Acetate (B1210297)70 °C to reflux wikipedia.org
Benzyl chloroformate (Cbz-Cl)Diisopropylethylamine (DIPEA)Acetonitrile (B52724)- wikipedia.org

Other reagents, such as dibenzyl dicarbonate (B1257347) (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide, can also be used as alternative Cbz-donating agents, sometimes offering greater selectivity depending on the substrate. total-synthesis.comchemicalbook.com

Cleavage Mechanisms of Cbz Protecting Group

A key advantage of the Cbz group is its stability under a range of conditions, including mild acids and bases, making it orthogonal to other protecting groups like Boc and Fmoc. total-synthesis.commasterorganicchemistry.com However, it can be readily removed under specific, mild conditions, regenerating the free amine. researchgate.net

The most common method for Cbz deprotection is catalytic hydrogenolysis. researchgate.netwikipedia.org This process involves reacting the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often palladium on charcoal (Pd/C). wikipedia.orgmasterorganicchemistry.com The reaction is highly efficient and proceeds at neutral pH. masterorganicchemistry.com The mechanism involves the reductive cleavage of the benzylic carbon-oxygen bond to produce toluene and a transient carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com

Alternatively, the Cbz group can be cleaved using strong acidic conditions, such as hydrogen bromide (HBr) in acetic acid. researchgate.net This method also targets the weak benzylic C-O bond. It is important to use a scavenger to trap the benzyl carbocation that is formed during this process. wikipedia.org

Table 2: Primary Cleavage Methods for the Cbz Group

MethodReagentsByproductsConditionsReference
Catalytic HydrogenolysisH₂, Pd/CToluene, CO₂Neutral pH, room temperature total-synthesis.comwikipedia.orgmasterorganicchemistry.com
AcidolysisHBr in Acetic AcidBenzyl bromide, CO₂Strong acid researchgate.netwikipedia.org

Multi-Step Synthesis Pathways

The synthesis of this compound from L-leucine is a multi-step process that requires careful control over reaction conditions to achieve the desired product with high purity. The general strategy involves first protecting the amino group of L-leucine with the Cbz group, followed by methylation of the nitrogen atom.

Conversion of L-Leucine Derivatives

The synthesis typically begins with a suitable L-leucine derivative. While L-leucine itself can be used, its ester derivatives, such as L-leucine methyl ester or ethyl ester, are also common starting points. smolecule.comgoogle.com Using an ester form can facilitate handling and solubility in organic solvents and protect the carboxylic acid functionality during the initial steps.

A representative pathway for synthesizing this compound involves a two-step sequence starting from the Cbz-protected L-leucine (Z-L-leucine):

Cbz Protection: L-leucine is reacted with benzyl chloroformate in the presence of a base to yield N-Cbz-L-leucine. researchgate.net

N-Methylation: The resulting N-Cbz-L-leucine is then subjected to N-methylation. This is commonly achieved by deprotonating the carbamate nitrogen with a strong base, such as sodium hydride (NaH), to form an anion. This anion then acts as a nucleophile, attacking a methylating agent like methyl iodide (MeI) to form the N-methylated product.

Following the N-methylation of the ester derivative, a final hydrolysis step would be required to convert the ester back to a carboxylic acid to yield the final this compound.

Reaction Conditions and Optimization (e.g., Temperature, Solvents, Reagents)

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Each step of the synthesis requires specific conditions.

For the initial Cbz-protection of L-leucine, Schotten-Baumann conditions using a biphasic system of an organic solvent (like dioxane) and aqueous sodium hydroxide are effective. researchgate.net

The N-methylation step is particularly sensitive. The choice of base, solvent, and temperature significantly impacts the reaction's success. Sodium hydride is a common and effective base for deprotonating the N-H of the Cbz-protected amine. Anhydrous polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), are typically used to ensure the solubility of the reactants and the stability of the reactive intermediates. researchgate.net The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic deprotonation step, and then allowed to warm to room temperature to drive the methylation to completion.

Table 3: Exemplary Reaction Conditions for N-Methylation of N-Cbz-L-valine (analogue to Leucine)

StepReagentsSolventTemperatureYieldReference
N-MethylationN-Cbz-L-valine, Sodium Hydride (NaH), Methyl Iodide (MeI)Tetrahydrofuran (THF)0 °C to Room Temp.55%

Purification of the final product is typically achieved through extraction and crystallization or column chromatography to remove unreacted starting materials and byproducts. The progress and purity at each stage can be monitored using techniques like Thin-Layer Chromatography (TLC) and confirmed with High-Performance Liquid Chromatography (HPLC).

Iii. Analytical Characterization and Purity Assessment in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for verifying the molecular structure of N-Cbz-N-methyl-L-leucine, confirming the successful N-methylation and the integrity of the carbobenzyloxy (Cbz) protecting group.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure. rsc.org

In ¹H NMR analysis, the presence of specific signals confirms the key functional groups. The protons of the phenyl ring in the Cbz group are expected to appear as a multiplet in the aromatic region. A characteristic singlet corresponding to the N-methyl group is a critical indicator of successful methylation. In a related compound, N-methyl-L-leucyl-L-phenylalaninamide, this N-methyl signal appears at approximately 2.3 ppm. google.com The protons of the leucine (B10760876) side chain and the alpha-carbon will also show distinct signals. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would be expected to show distinct peaks for the carbonyl carbons of the carbamate (B1207046) and carboxylic acid, the aromatic carbons of the Cbz group, the N-methyl carbon, and the carbons of the leucine backbone and side chain. rsc.orgchemicalbook.com For the related compound Cbz-N-methyl-L-valine, the N-methyl carbon appears at approximately 30 ppm.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data inferred from structurally similar compounds.

GroupNucleusExpected Chemical Shift (δ, ppm)Multiplicity
Phenyl (C₆H₅)¹H7.2 - 7.4Multiplet
Benzylic (CH₂)¹H~5.1Singlet/Doublet
N-Methyl (N-CH₃)¹H2.8 - 3.0Singlet
Leucine Protons¹H0.8 - 4.5Multiplets/Doublets
N-Methyl (N-CH₃)¹³C~30-
Leucine Carbons¹³C20 - 60-
Benzylic (CH₂)¹³C~67-
Phenyl (C₆H₅)¹³C127 - 137-
Carbonyls (C=O)¹³C156 - 178-

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, its monoisotopic mass is calculated to be 279.14705815 Da, corresponding to the molecular formula C₁₅H₂₁NO₄. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) can be used to analyze volatile derivatives of the compound. scispace.com Studies on the related N-Cbz-L-leucine (the non-N-methylated analog) show a molecular ion peak (M+) at an m/z of 265. researchgate.net The fragmentation pattern in EI-MS can provide structural information, helping to identify different parts of the molecule. scispace.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful as it combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, allowing for the analysis of the compound in complex mixtures and confirming its molecular weight post-separation. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS for analyzing amino acid derivatives. rsc.org

Table 2: Key Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₁NO₄ nih.gov
Molecular Weight279.33 g/mol nih.gov
Monoisotopic Mass279.14705815 Da nih.gov
Unlabeled N-Cbz-L-leucine (M+)m/z 265 researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups.

Key expected absorptions include a broad O-H stretch from the carboxylic acid group, C-H stretches from the aliphatic and aromatic portions, and two strong C=O (carbonyl) stretches. One carbonyl stretch, typically around 1700 cm⁻¹, corresponds to the urethane (B1682113) of the Cbz group, while the other corresponds to the carboxylic acid. vulcanchem.com The presence of the aromatic ring from the Cbz group would also be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. google.com

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Description
Carboxylic Acid O-H2500 - 3300Broad stretch
Aromatic/Aliphatic C-H2850 - 3100Stretches
Carbonyl (Carbamate) C=O~1700Strong stretch
Carbonyl (Acid) C=O~1710Strong stretch
Aromatic C=C1450 - 1600Stretches
C-N Stretch1000 - 1350Stretch

Mass Spectrometry (MS, LC-MS, EI-MS)

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound, separating it from starting materials, by-products, and any enantiomeric or diastereomeric impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for determining the purity of this compound. molnova.com These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Purity is typically assessed using a reversed-phase (RP-HPLC) method, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like trifluoroacetic acid). researchgate.netresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the benzyl (B1604629) group of the Cbz moiety has a strong UV absorbance, often monitored at a wavelength of 254 nm. Commercial suppliers often guarantee a purity of >98% as determined by HPLC. molnova.com Chiral HPLC methods can also be developed to assess the enantiomeric purity of the compound, ensuring that no racemization has occurred during synthesis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. whiterose.ac.uk For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., N-Cbz-L-leucine) and the formation of the methylated product.

The compound is spotted on a silica (B1680970) gel plate (the stationary phase), which is then developed in an appropriate solvent system (the mobile phase), such as a mixture of ethyl acetate (B1210297) and hexanes. rsc.org The separated spots are visualized, typically under UV light at 254 nm, where the Cbz group allows the compound to be seen as a dark spot on a fluorescent background. rsc.orgntu.ac.uk Stains like permanganate (B83412) can also be used for visualization. ntu.ac.uk The retention factor (Rf) value is dependent on the specific solvent system used.

High-Performance Liquid Chromatography (HPLC, UPLC)

Optical Rotation and Chiral Purity Determination

The stereochemical integrity of this compound is a critical parameter in its application, particularly in peptide synthesis where the chirality of amino acid precursors directly influences the structure and function of the final peptide. Optical rotation and various chromatographic techniques are routinely employed to assess the enantiomeric purity of this compound and its derivatives.

The specific rotation of an optically active compound is a fundamental physical property used to characterize its chirality. For N-Cbz-L-leucine, a closely related precursor, the specific optical rotation has been reported as -17.5° (c=2 in Ethanol) and between -15.0 to -18.0 deg (c=5, EtOH). fishersci.notcichemicals.com Another source cites a value of -17º (c=2, ethanol). chemicalbook.com The specific rotation of N-Methyl-L-leucine hydrochloride, a related derivative, is reported to be between +22° and +26° (c=1 in 5N HCl). chemimpex.com These values, measured under specific conditions of concentration and solvent, serve as a reference for the L-enantiomer.

Interactive Table: Reported Optical Rotation Values for Related Compounds

CompoundSpecific Rotation ( [α]D )Concentration (c)Solvent
N-Cbz-L-leucine-17.5°2Ethanol
N-Cbz-L-leucine-15.0 to -18.0°5Ethanol
N-Cbz-L-leucine-17°2Ethanol
N-Methyl-L-leucine hydrochloride+22 to +26°15N HCl

While optical rotation provides a macroscopic measure of chirality, it is not always a reliable indicator of high enantiomeric purity. rsc.orgrsc.org For a more precise and quantitative assessment of chiral purity, chromatographic methods are preferred. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for separating enantiomers and determining their relative proportions, thus allowing for the calculation of enantiomeric excess (ee). acs.orgacs.orgsigmaaldrich.com Various N-blocked amino acids, including Cbz-derivatives, have been successfully resolved using different types of CSPs. sigmaaldrich.com

Research has shown that in certain chemical transformations, the potential for racemization—the conversion of a chiral molecule into an equal mixture of both enantiomers—is a significant concern. rsc.orgrsc.orgacs.org For instance, in the synthesis of chiral α-amino aldehydes from N-protected amino acids, older methods relying on optical rotation suggested a low enantiomeric excess of 60% for Cbz-leucinal. rsc.orgrsc.org However, subsequent analysis using more advanced techniques like chiral gas chromatography (GC) revealed a much higher enantiomeric excess of over 98%, highlighting the importance of using appropriate analytical methods to confirm chiral purity. rsc.orgrsc.org

Mechanistic studies into potential racemization during reactions like N-arylation have demonstrated that the erosion of enantiomeric excess can sometimes be attributed to the racemization of the starting amino acid ester rather than the final product. acs.org The development of mild reaction conditions is crucial to minimize such racemization. acs.orgacs.org The enantiomeric purity of commercially available amino acids can also be determined using these advanced chromatographic methods, with impurities of the D-form sometimes being detected in small percentages. researchgate.net

Integration into Complex Peptide Architectures

This compound is frequently incorporated into intricate peptide structures, including those of natural products and their analogues. The presence of the N-methyl group can impart desirable characteristics to the resulting peptide, such as increased resistance to enzymatic degradation and improved membrane permeability. However, the steric hindrance of the N-methyl group presents challenges in peptide bond formation, necessitating the use of specialized coupling reagents and protocols.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

In Solid-Phase Peptide Synthesis (SPPS), this compound can be incorporated into a growing peptide chain that is anchored to a solid support. The Cbz group, while traditionally associated with solution-phase synthesis, can be employed in SPPS, particularly in Boc-based strategies where acidic conditions are used for N-terminal deprotection. acs.org However, the coupling of N-methylated amino acids is notoriously difficult and often results in low yields. researchgate.net To overcome this, highly efficient coupling reagents are required.

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) and PyBOP in the presence of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have shown promise in coupling N-methylated amino acids. researchgate.net Halogenophosphonium reagents such as PyBroP and PyCloP have also demonstrated superior performance compared to their HOBt-based counterparts for these challenging couplings. uni-kiel.de

A key challenge in SPPS involving N-methylated residues is the potential for side reactions during the final cleavage of the peptide from the resin, which is often performed under strong acidic conditions (e.g., with trifluoroacetic acid, TFA). These can include the loss of an N-terminal acetylated N-methylamino acid and fragmentation between consecutive N-methylated residues. researchgate.net The duration of the cleavage step has a significant impact on the outcome of the synthesis. researchgate.net

Table 1: Selected Coupling Reagents for Incorporating N-Methylated Amino Acids in SPPS

Coupling ReagentAbbreviationKey Features
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPOne of the first reagents used for N-methylated amino acid coupling, but produces a carcinogenic byproduct. peptide.com
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPAs efficient as BOP but with less hazardous byproducts; coupling is rapid. uni-kiel.de
(7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePyAOPHighly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids. peptide.comnih.gov
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUReacts faster than HBTU with less epimerization; should not be used in excess. peptide.com
Bis(2-oxo-3-oxazolidinyl)phosphinic chlorideBOP-ClEffective for the acylation of N-methylated amino acids under mild conditions with good yields. biosynth.com

Solution-Phase Peptide Synthesis Coupling Protocols

This compound is extensively used in solution-phase peptide synthesis, where its solubility in common organic solvents is an advantage. google.com This method allows for the synthesis of peptides on a larger scale and facilitates purification of intermediates after each step. As with SPPS, the steric hindrance of the N-methyl group necessitates potent coupling reagents to ensure efficient peptide bond formation.

In the synthesis of complex natural products and their analogues, such as the endolides, N-Cbz-L-leucine and its N-methylated counterparts are key building blocks. For instance, in the total synthesis of Endolide A and B, dipeptides containing N-Cbz-L-leucine were synthesized using HATU and HOAt as coupling agents, achieving high yields of 90-91%. nih.gov The stepwise elongation of the peptide chain to form a linear tetrapeptide also utilized HATU/HOAt/DIPEA activation conditions. nih.gov

The synthesis of dolastatin 15 analogues, which are potent antimitotic agents, also relies on the coupling of N-methylated amino acids in solution. researchgate.netnih.gov In the preparation of Z-Val-N-Me-Val-Pro, a key fragment of dolastatin 15, a mixed anhydride (B1165640) method using pivaloyl chloride was employed. google.com The choice of protecting group strategy (e.g., Cbz vs. Boc) can significantly impact the synthesis, with the Cbz group being well-suited for standard solution-phase approaches. google.com

Table 2: Examples of Solution-Phase Synthesis Utilizing N-Cbz-Leucine Derivatives

Target Molecule/FragmentN-Cbz-Leucine Derivative UsedCoupling Reagent/MethodYieldReference
Dipeptide for Endolide SynthesisN-Cbz-L-leucineHATU/HOAt91% nih.gov
Dipeptide for Endolide SynthesisN-Cbz-L-valineHATU/HOAt90% nih.gov
Cbz-Phe-LeuN-Cbz-L-phenylalanineDCC56.5% (at 80h) mdpi.com
Z-Val-N-Me-Val-Pro (Dolastatin 15 fragment)Z-ValinePivaloyl chloride (Mixed Anhydride)98% (for the tripeptide acid) google.com
Cbz-Leu-Gly-OEtN-Cbz-leucinePySSPy/Triphenylphosphine96:4 enantiomeric ratio nih.gov

Synthesis of Peptidomimetics and Modified Peptides

This compound and its non-methylated precursor, N-Cbz-L-leucine, are valuable starting materials for the synthesis of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and oral bioavailability.

Cyclopropane rings can be incorporated into peptide backbones to create rigid peptidomimetics that can enforce a specific bioactive conformation. nih.gov N-Cbz-protected amino acids are used as precursors in the synthesis of these cyclopropyl-containing structures. One approach involves the conversion of Cbz-protected amino acid Weinreb amides into amino acid enones, which then undergo a Michael-induced ring closure to form the cyclopropyl (B3062369) ring. Another method, the Kulinkovich cyclopropanation, has been used to synthesize (S)-cleonin, a cyclopropyl-substituted amino acid, starting from the methyl ester of N-Cbz-serine acetonide. acs.org

Macrocyclization is a common strategy to improve the pharmacological properties of peptides. nih.gov N-methylated amino acids, including N-methyl-L-leucine, are often incorporated into peptides to induce β-turns, which can facilitate the cyclization process. uni-kiel.denih.gov The reduced energy barrier between cis and trans amide isomers in N-methylated amides promotes the formation of these turns. nih.gov

In the synthesis of the natural product rufomycin, which contains two N-methyl-L-leucine residues, the N-methylation was found to be a dominant factor driving the rapid and high-yield macrocyclization. nih.gov Similarly, a cyclosporine analogue containing N-methyl-L-leucine was cyclized with excellent conversion. nih.govacs.org A photoredox-catalyzed method has also been developed for the decarboxylative macrocyclization of peptides, where a precursor containing N-methyl leucine at the C-terminus underwent efficient cyclization with a 51% yield. princeton.edu

Table 3: Examples of N-Methyl-Leucine in Macrocyclic Peptide Synthesis

PeptideN-Methyl-Leucine PositionCyclization MethodYield/ConversionReference
Rufomycin AnalogueInternalChemical (Thioester precursor)>90% conversion nih.gov
Cyclosporine AnalogueInternalChemical (Thioester precursor)61% conversion acs.org
Somatostatin Analogue (COR-005) PrecursorC-terminalPhotoredox Catalysis51% princeton.edu
Endolide AInternalT3P-mediated cyclization45% (over two steps) nih.gov
Endolide BInternalT3P-mediated cyclization43% (over two steps) nih.gov
Design and Synthesis of Cyclopropyl Peptidomimetics

Role in the Synthesis of Non-Proteinogenic Amino Acids and Derivatives

N-Cbz-L-leucine and its derivatives are versatile starting materials for the synthesis of a wide array of non-proteinogenic amino acids (ncAAs). These novel amino acids are crucial for creating peptides and other molecules with unique biological activities.

One strategy involves the dehydrogenation of Cbz-protected leucine derivatives to create terminal olefins. biosynth.com These olefin-containing ncAAs can then be further functionalized. For example, a dehydrogenated derivative of the Leu-enkephalin peptide was successfully coupled with glutathione (B108866) via a thiol-ene reaction. biosynth.com Another approach involves the conversion of α-amino acids into their corresponding β-amino acids. For example, N-Cbz-protected α-amino acids can be converted to β-amino ketones through a stereoselective acylation of a 1,3-oxazinan-6-one scaffold. google.com

Furthermore, N-Cbz-L-leucine has been used in the synthesis of statine (B554654) derivatives, which are important components of aspartyl protease inhibitors. In one synthesis, Cbz-Leu-OH was esterified with a β-hydroxy ester using DCC and DMAP as part of a multi-step sequence to produce (-)-tetrahydrolipstatin. nih.gov

Preparation of Novel Amino Acid Building Blocks

The structure of this compound makes it an ideal starting point for the synthesis of non-canonical amino acids, which are integral to the development of novel therapeutic agents and research tools. Its use is particularly prominent in the synthesis of complex peptide natural products and their analogues.

A significant application is in the synthesis of components for dolastatin 10 and its synthetic analogues, the auristatins. Dolastatin 10 is a potent antineoplastic agent isolated from the sea hare Dolabella auricularia, and its structure contains several unique amino acid residues. nih.govrsc.orgcreative-biolabs.com Synthetic chemists utilize N-Cbz protected amino acids, including derivatives of leucine, as foundational units to construct these complex residues. rsc.org For instance, the synthesis of dolastatin 10 analogues often involves the coupling of various protected amino acid fragments, where this compound can be incorporated or modified to create a part of the final peptide backbone. nih.govmdpi.com The N-methylation is a key feature in many peptide natural products, contributing to increased proteolytic stability and membrane permeability. google.com

The Cbz group provides robust protection for the amine during synthetic manipulations, yet it can be removed under specific conditions, typically hydrogenolysis, which are orthogonal to many other protecting groups used in peptide chemistry. nih.govsci-hub.se This allows for the selective elongation of peptide chains. For example, this compound can be coupled with other amino acid esters to form dipeptides, which are themselves novel building blocks for more complex structures like monomethylauristatin F (MMAF). google.com

The table below illustrates examples of novel building blocks whose synthesis can involve this compound or related Cbz-protected amino acids.

Novel Amino Acid/Peptide Fragment Parent Compound/Target Molecule Role of Cbz-Protected Precursor Reference
Dolaisoleuine (Dil)Dolastatin 10 / AuristatinsServes as a precursor for one of the unique amino acid units in the pentapeptide structure.
Dolaproine (Dap)Dolastatin 10 / AuristatinsUsed in the stereoselective synthesis of this complex proline derivative. rsc.org
(2S,3S)-3-Hydroxyleucine derivativesMuraymycin analoguesThe Cbz group serves as the amino protecting group, enabling selective C-terminal derivatization. beilstein-journals.org
N-terminal modified auristatinsMMAF AnaloguesThe N-Cbz-N-methyl amino acid is a key unit for building the N-terminus of the peptide. mdpi.comnih.gov

This table is interactive. Click on headers to sort.

Derivatization for Specific Research Applications

The derivatization of this compound is a key strategy for developing molecules tailored for specific scientific investigations, including structure-activity relationship (SAR) studies and the creation of biochemical probes. The Cbz-protected N-methylated leucine core provides a stable scaffold that can be chemically modified at the carboxylic acid terminus.

In medicinal chemistry, this compound is used to synthesize series of related compounds, or analogues, to probe how structural changes affect biological activity. beilstein-journals.org This is a cornerstone of drug discovery. For example, in the development of potent dolastatin 10 analogues, modifications at the N-terminal residue, which can be derived from this compound, have been shown to significantly enhance cytotoxic potency against cancer cell lines. mdpi.com Researchers have synthesized analogues by substituting the N-terminal valine residue of monomethylauristatin F (MMAF) with other natural or unnatural amino acids, starting from their respective protected forms, to explore the SAR of these potent anticancer agents. nih.gov

Furthermore, derivatization is employed to create tools for biochemical research. For example, this compound can be incorporated into peptide sequences designed to study enzyme kinetics or to act as specific enzyme inhibitors. smolecule.com The N-methyl group mimics a feature of many natural peptide substrates, while the rest of the molecule can be modified with reporter groups or other functionalities. The synthesis of novel octa-amino acid resorcin lookchem.comarene derivatives, where L-leucine methyl ester was reacted with an octa-acid resorcin lookchem.comarene, demonstrates how amino acid derivatives can be attached to larger scaffolds to create complex supramolecular structures for potential applications like synthetic ion channels. scielo.org.za

The table below provides examples of derivatizations of this compound and their applications.

Derivative Type Modification Research Application Reference
Peptide AnaloguesCoupling with various amino acids/amines at the C-terminus.Structure-Activity Relationship (SAR) studies for anticancer agents (e.g., auristatins). nih.govmdpi.comnih.gov
Ester DerivativesConversion of the carboxylic acid to an ester (e.g., methyl or benzyl ester).Serves as an intermediate for further coupling reactions or for solubility modification. beilstein-journals.orgscielo.org.za
Amide DerivativesCoupling with amines to form amides.Creation of peptidomimetics and probes for biological systems. beilstein-journals.orglookchem.com
Resorcin lookchem.comarene ConjugatesAttachment to a large calixarene-type scaffold.Development of novel supramolecular structures for host-guest chemistry or synthetic channels. scielo.org.za

This table is interactive. Click on headers to sort.

Design and Synthesis of Therapeutic Agents

The structural framework of this compound is particularly valuable in the synthesis of complex molecules intended for therapeutic use. evitachem.com The Cbz group provides essential protection of the amine during multi-step peptide synthesis, while the N-methyl group introduces conformational constraints and metabolic stability. lookchem.comlookchem.com

Development of Protease Inhibitors

N-Cbz protected amino acids, including leucine derivatives, are fundamental precursors in the creation of protease inhibitors, a class of drugs vital for treating diseases like HIV/AIDS and certain cancers. lookchem.comnih.gov The incorporation of an N-methylated leucine residue into a peptide sequence is a key strategy for designing potent and durable inhibitors. This modification can enhance the binding affinity of the inhibitor to the target protease while simultaneously making the adjacent peptide bond resistant to cleavage by the protease itself and other endogenous peptidases. benthamdirect.comnih.gov

For instance, N-methylated residues are used to construct peptidomimetics that mimic the transition state of a substrate bound to a protease. This structural mimicry allows the synthetic inhibitor to occupy the enzyme's active site with high affinity, effectively blocking its function. Research into inhibitors for HIV-1 protease, serine proteases, and various metalloaminopeptidases has utilized Cbz-protected and N-methylated amino acids to achieve desired inhibitory activity and stability. lookchem.comnih.govnih.gov

Exploration of Antitumor and Antifungal Agents

N-methylated amino acids are found in a variety of naturally occurring peptides that exhibit a remarkable range of biological activities, including anticancer and antifungal properties. google.com This has inspired medicinal chemists to use building blocks like this compound in the synthesis of novel therapeutic candidates. The related compound, N-Cbz-L-leucine, is a well-documented reactant for the preparation of potential peptide-based antitumor agents. chemicalbook.comlookchem.com

The introduction of an N-methyl group can enhance the ability of a peptide to cross cell membranes and resist enzymatic breakdown, properties that are highly desirable for anticancer and antifungal drugs. researchgate.netrsc.org For example, N-methylation is a feature of the cycloaspeptides, a class of bioactive cyclic pentapeptides, and studies have shown that nonribosomal peptide synthetase (NRPS) enzymes can incorporate free N-methylated amino acids to produce these compounds. rsc.org Furthermore, the incorporation of N-methyl-L-leucine into antimicrobial peptides has been shown to maintain or, in some cases, enhance activity against pathogenic microbes while potentially improving pharmacological properties. mdpi.comnih.govnih.gov The synthesis of tetrahydrocurcumin-amino acid conjugates targeting the L-type amino acid transporter 1 (LAT1) in cancer cells represents another strategy where such derivatives are employed to improve drug delivery and efficacy. mdpi.com

Biochemical Studies and Enzyme Interactions

The distinct structural features of this compound make it an invaluable tool for probing the mechanisms of enzymes and their interactions with substrates and inhibitors. smolecule.com

Substrate Analogs for Enzyme Mechanism Elucidation

In biochemical research, this compound can be used to synthesize substrate analogs. smolecule.com Because the amide nitrogen is methylated, it cannot participate in peptide bond formation as a donor, effectively terminating chain elongation at that position. This allows researchers to create truncated peptides or peptidomimetics that can bind to an enzyme's active site but cannot be processed further. By studying how these analogs interact with the enzyme, scientists can gain insights into the specific steps of the catalytic mechanism, substrate specificity, and the conformational changes the enzyme undergoes during catalysis. smolecule.comgoogle.com Non-canonical amino acids, including N-methylated variants, are widely used for specificity profiling and substrate optimization in enzyme studies. benthamdirect.com

Investigation of Binding Affinities and Inhibitory Effects

The incorporation of this compound into potential inhibitors allows for detailed studies of their binding affinities and inhibitory potency. The N-methyl group can alter the conformational flexibility of the peptide backbone, which can lead to a more favorable orientation for binding within an enzyme's active site. nih.govmerckmillipore.com This can result in enhanced binding affinity (lower dissociation constant, Kd) and greater inhibitory power (lower inhibition constant, Ki).

In one study, systematic N-methyl scanning of a peptide ligand for the Gαi1 protein revealed that while most N-methyl substitutions reduced binding, one specific substitution, N-Me-K, actually enhanced binding affinity by 2.5-fold. nih.gov In another study on the antimicrobial peptide apidaecin, replacing Leu18 with N-Me-Leu18 resulted in a derivative with an equivalent minimum inhibitory concentration (MIC) to the parent peptide, demonstrating that the modification was well-tolerated without loss of activity. nih.gov Conversely, replacing an adjacent arginine with its N-methylated version led to a 67-fold decrease in activity, highlighting the high degree of structural specificity in these interactions. nih.gov

Peptide DerivativeTarget/AssayMeasured ActivityFold Change vs. Unmodified
N-Me-K G-protein ligandGαi1 Protein BindingKd enhanced 2.5-fold2.5
Api-137 (N-Me-Leu18)E. coli growth inhibitionMIC = 0.3 µM1
Api-137 (N-Me-Arg17)E. coli growth inhibitionMIC = 20 µM67-fold decrease

Table 1: This table presents selected research findings on how N-methylation of amino acid residues within a peptide sequence can impact biological activity. Data is compiled from studies on G-protein ligands and the antimicrobial peptide Apidaecin-137. nih.govnih.gov

Impact on Pharmacokinetic Parameters of Peptides

A major challenge in developing peptides as drugs is their poor pharmacokinetic profile, often characterized by rapid degradation by proteases and low permeability across biological membranes. The incorporation of N-methylated amino acids, prepared from precursors like this compound, is a widely adopted and effective strategy to overcome these limitations. researchgate.netresearchgate.netmerckmillipore.com

N-methylation of the amide nitrogen sterically hinders the approach of proteolytic enzymes, dramatically increasing the stability of the adjacent peptide bond and, consequently, the in-vivo half-life of the peptide. researchgate.netmerckmillipore.comnih.gov Studies have demonstrated that peptides containing N-methylated residues exhibit significantly enhanced resistance to degradation by enzymes such as trypsin and chymotrypsin, as well as in human plasma. nih.govnih.gov For example, introducing a single N-methyl leucine into a G-protein binding peptide increased its half-life against trypsin digestion by more than 1000-fold. nih.gov

Furthermore, the addition of a methyl group increases the lipophilicity of the peptide. researchgate.net This can improve its ability to pass through cell membranes, potentially enhancing oral bioavailability and distribution to target tissues. google.commerckmillipore.com This modification strategy is therefore crucial for converting biologically active peptides into viable drug candidates with improved real-world efficacy. benthamdirect.comresearchgate.net

Enhanced Membrane Permeability and Proteolytic Stability

N-methylation of amino acid residues is a widely recognized strategy for improving key pharmacokinetic parameters of peptide-based compounds. oup.com This modification directly addresses two common liabilities of peptide drug candidates: poor membrane permeability and susceptibility to enzymatic degradation.

The introduction of a methyl group on the amide nitrogen, as in this compound, replaces the amide proton, which is a hydrogen bond donor. This change reduces the molecule's hydrogen bonding capacity, leading to a decrease in the desolvation penalty upon entering the lipid environment of the cell membrane. Consequently, this often results in increased lipophilicity and improved passive membrane permeability. nih.gov Research has shown that the introduction of an N-methyl moiety into peptide structures can lead to significantly improved membrane permeability compared to their non-methylated counterparts. researchgate.net

Furthermore, the N-methylated amide bond provides steric hindrance that interferes with the recognition and binding of proteolytic enzymes. oup.com These enzymes typically hydrolyze peptide bonds, leading to the rapid degradation of peptide-based drugs in vivo. By masking the amide bond, N-methylation confers enhanced resistance to proteolytic degradation, which can increase the stability and half-life of the molecule in a biological system. oup.combeilstein-journals.org

Table 1: Effects of N-Methylation on Pharmacokinetic Properties

ParameterEffect of N-MethylationRationaleSupporting Evidence
Membrane Permeability IncreasedReduces hydrogen bond donor capacity, increasing lipophilicity. oup.comnih.govresearchgate.net
Proteolytic Stability IncreasedProvides steric hindrance at the amide bond, preventing enzymatic cleavage. oup.combeilstein-journals.org

Influence on Conformational Rigidity

This increased rigidity can be advantageous in drug design, as it pre-organizes the molecule into a specific, bioactive conformation. Current time information in Bangalore, IN. By reducing the number of accessible conformations, the entropic penalty upon binding to a biological target is lowered, which can lead to higher binding affinities and specificities. acs.org The conformational constraints imposed by N-methylation are therefore a valuable tool for optimizing the pharmacological profile of bioactive peptides. nih.gov

Use in Radiolabeling for Biological Assays

While specific studies detailing the radiolabeling of this compound were not prevalent in the reviewed literature, the principles for its use in such applications can be understood from research on related compounds. Radiolabeled amino acids are critical tools for in vitro and in vivo studies, particularly for imaging with Positron Emission Tomography (PET). nih.govacs.org The N-methylated and Cbz-protected nature of the title compound makes it relevant to this field.

N-methylated amino acids are often explored as PET imaging agents due to their higher metabolic stability compared to their natural counterparts. acs.org This stability simplifies the interpretation of diagnostic images. For instance, radiolabeled N-methylated amino acid analogs, such as [¹⁸F]N-MeFAMP, have been synthesized and evaluated for tumor imaging. nih.gov These studies demonstrate that N-methylated radiotracers can exhibit high specificity for amino acid transport systems and achieve high tumor-to-normal tissue ratios, making them promising candidates for detecting neoplasms. nih.govacs.org

The Carbobenzyloxy (Cbz) group is a common protecting group used during the synthesis of precursors for radiolabeling. researchgate.netbeilstein-journals.org It is employed to protect the amino group during synthetic steps and is subsequently removed to yield the final radiolabeled molecule. The synthesis of radiolabeled amino acids can involve the ring-opening of precursors containing activating groups like Cbz. researchgate.net Additionally, radiolabeling for biological assays can be performed using isotopes like ³⁵S or ³H to track the incorporation and behavior of N-methylated amino acids, including N-Me-Leucine, in biological systems such as ribosomal peptide synthesis.

Table 2: Research Findings on Radiolabeled N-Methylated Amino Acid Analogs

RadiotracerKey FindingsApplicationReference
[¹⁸F]N-MeFAMP High specificity for A-type amino acid transport; Achieved a 104:1 tumor vs. normal brain ratio at 60 min post-injection.PET imaging of intracranial neoplasms. nih.gov
(R)- and (S)-[¹⁸F]NMeFAMP Both enantiomers are substrates for system-A amino acid transport; High in vivo tumor to normal brain ratios (from 20:1 to 115:1).Potential PET radioligands for imaging brain tumors. acs.org
N-Me Leu in Peptides Incorporation tracked using ³⁵S-Met or ³H-His radiolabeling in an in vitro translation system.Studying ribosomal synthesis of N-methyl peptides.

Physical and Chemical Properties

The physical and chemical properties of N-Cbz-N-methyl-L-leucine are well-documented, reflecting its nature as a protected amino acid derivative.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₁NO₄ nih.gov
Molecular Weight 279.33 g/mol nih.gov
Appearance White crystalline powder
Melting Point 74-75 °C
Solubility Soluble in organic solvents like dichloromethane, ethanol, DMSO, and ethyl acetate (B1210297). Not miscible or difficult to mix in water. chemicalbook.com
IUPAC Name (2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid nih.gov

Interactive Data Table: Click on headers to sort.

Analytical Characterization and Purity

The identity and purity of N-Cbz-N-methyl-L-leucine are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to verify the chemical structure. Specific signals confirm the presence of the Cbz group (e.g., aromatic protons) and the N-methyl group (a singlet in the ¹H NMR spectrum). rsc.org

Mass Spectrometry (MS) : This technique is used to confirm the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of the compound. Commercial suppliers often provide materials with a purity of >95% or >98%. nih.govsigmaaldrich.cn

Optical Rotation : Measurement of the specific optical rotation confirms the enantiomeric purity of the L-isomer.

The synthesis of chiral molecules from N-Cbz-protected amino acids, such as the conversion of Cbz-leucine to the corresponding aldehyde (Cbz-leucinal), has been shown to proceed with high stereointegrity, which can be verified by techniques like chiral gas chromatography (GC). rsc.org

Vi. Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes

The synthesis of N-methylated amino acids like N-Cbz-N-methyl-L-leucine can be challenging. Traditional methods often require harsh reagents or multiple protection and deprotection steps. Consequently, research is actively exploring more efficient and scalable synthetic strategies.

One promising approach involves the use of 1,3-oxazolidin-5-one intermediates. This strategy has been successfully applied to synthesize a wide range of N-methyl α-amino acids from the 20 common L-α-amino acids. google.com The general route involves the cyclization of a protected amino acid to form the oxazolidinone, which is then reductively cleaved to yield the N-methylated product. google.com This method has been refined to overcome previous limitations, enabling the synthesis of N-methyl derivatives of amino acids with challenging side chains like histidine and tryptophan. google.com

Another area of development is direct methylation. A described laboratory preparation involves the reaction of N-benzyl-L-leucine with methyl iodide for methylation, followed by purification. Other direct methylation techniques and reductive amination methods are also being explored to improve yields and reduce the number of synthetic steps. google.com For instance, the N-methylation of a similar compound, N-Boc-L-leucine ethyl ester, was achieved using potassium hexamethyldisilazide (KHMDS) and iodomethane. whiterose.ac.uk Such methods could potentially be adapted for the synthesis of this compound.

The table below summarizes some emerging synthetic strategies applicable to N-methyl amino acids.

Synthetic Strategy Key Intermediates/Reagents Primary Advantage Reference
1,3-Oxazolidin-5-one RouteOxazolidinone precursorsBroad applicability to various amino acids, including those with difficult sidechains. google.com
Direct MethylationMethyl iodide, KHMDSPotentially fewer steps compared to multi-step protection-deprotection sequences. whiterose.ac.uk
Reductive AminationFormaldehyde (B43269), reducing agentA common and well-established method for N-methylation. google.com
Acyl-like Radical AdditionSamarium diiodide, N-acryloyl derivative of L-leucine methyl esterAllows for the formation of complex aminoketones from Cbz-protected amino acids. acs.org

These novel routes aim to provide more sustainable and cost-effective ways to produce this compound and its analogs, thereby facilitating their broader use in research and development.

Advanced Applications in Combinatorial Chemistry and Library Synthesis

This compound is a valuable component in combinatorial chemistry for the generation of peptide and peptidomimetic libraries. lookchem.com These libraries, containing systematically varied structures, are essential tools for drug discovery and for probing biological pathways. The N-methyl group provides conformational constraints and resistance to enzymatic degradation, making it a desirable modification in library design.

The compound is used as a reactant in the solid-phase and solution-phase synthesis of peptides. researchgate.netchemicalbook.com For example, it has been incorporated into the synthesis of biologically active peptides where its N-methylated backbone can influence the peptide's secondary structure and binding affinity. chemicalbook.com In one total synthesis project, N-Cbz-L-leucine was coupled with other amino acid derivatives using HATU as a coupling reagent to construct a linear tetrapeptide, which was a precursor to the natural products endolide A and B. nih.gov

Furthermore, libraries of dipeptides and N-acyl amino acid derivatives are used to determine the substrate specificity of enzymes. nih.gov For instance, a comprehensive library of dipeptides was used to characterize the catalytic function of two novel prolidases from the amidohydrolase superfamily. nih.gov The inclusion of this compound in such libraries allows for the exploration of how N-methylation at specific positions affects enzyme recognition and catalysis. This information is crucial for designing specific enzyme inhibitors or probes.

The table below highlights applications of N-Cbz-leucine derivatives in the synthesis of defined peptides and libraries.

Application Area Synthetic Context Purpose of Incorporation Reference
Natural Product SynthesisStepwise coupling to form a linear tetrapeptide precursor for endolides A and B.Building block in a complex molecular architecture. nih.gov
Peptide-based Antitumor AgentsReactant for the preparation of peptide-based compounds.To create potential cancer therapeutics. lookchem.com
Cyclopropyl (B3062369) PeptidomimeticsUsed as a reactant in their chemical synthesis.To generate peptide mimics with potential applications in drug discovery. lookchem.com
Enzyme Substrate ProfilingComponent in comprehensive dipeptide and N-acyl amino acid libraries.To determine the catalytic function and substrate profiles of enzymes. nih.gov

The systematic incorporation of this compound into compound libraries is a powerful strategy for discovering new bioactive molecules and understanding complex biological systems.

Computational Chemistry and Molecular Modeling for Derivative Design

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design of novel derivatives based on this compound. These methods provide insights into the conformational preferences, intermolecular interactions, and potential biological activity of new molecules before they are synthesized.

Molecular dynamics (MD) simulations have been used to predict the physical properties of N-Cbz-protected amino acids in solution. researchgate.net By simulating the behavior of these molecules at different temperatures, researchers can understand how the Cbz group and the amino acid side chain influence solvation and conformational dynamics. researchgate.net This knowledge is critical for designing derivatives with specific solubility or binding characteristics.

Computational modeling is also employed to investigate reaction mechanisms and transition states. For example, a computational model was developed for the transition state of a radical reaction involving a Cbz-protected aminoketone, helping to explain the stereoselectivity of the reaction. acs.org Such models can guide the development of new synthetic methods and catalysts for producing specific stereoisomers of this compound derivatives.

In the context of drug design, molecular modeling studies are used to design peptidomimetics with enhanced activity. For instance, modeling has been used in the development of macrocyclic peptidomimetics with antimicrobial activity, where understanding the three-dimensional structure is key to its function. tandfonline.com By modeling the interaction of this compound-containing peptides with their biological targets, such as enzymes or receptors, researchers can rationally design modifications to improve binding affinity and specificity.

The table below outlines various computational approaches and their applications in the study of Cbz-protected amino acids and their derivatives.

Computational Method Focus of Study Application in Derivative Design Reference
Molecular Dynamics (MD) SimulationPrediction of physical properties of N-Cbz-protected amino acids in methanol (B129727).Designing derivatives with tailored solubility and conformational properties. researchgate.net
Transition State ModelingUnderstanding stereoselectivity in radical reactions of Cbz-protected aminoketones.Guiding the synthesis of specific stereoisomers. acs.org
Regression ModelingInvestigating catalyst-substrate interactions to understand enantioinduction.Designing more effective and selective catalysts for synthesis.
Molecular Docking/ModelingDesigning macrocyclic peptidomimetics and studying enzyme inhibition.Rational design of derivatives with enhanced biological activity and target specificity. tandfonline.com

The integration of these computational techniques with experimental work represents a powerful paradigm for the future development of this compound-based compounds for a variety of chemical and biomedical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Cbz-N-methyl-L-leucine, and how can reaction conditions be systematically optimized for high yield and purity?

  • Methodology : Begin with standard peptide coupling strategies, such as using carbodiimide-based reagents (e.g., DCC or EDC) with activating agents like HOBt. Vary solvents (e.g., DMF, THF), temperatures, and catalyst ratios to assess impact on yield. Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization should be validated using NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity .
  • Data Analysis : Compare yields under different conditions using ANOVA to identify statistically significant optima. Report purity metrics (e.g., HPLC area percentages) alongside synthetic protocols .

Q. How should researchers characterize the purity and structural integrity of this compound to meet reproducibility standards?

  • Methodology : Employ a combination of ¹H/¹³C NMR to verify methyl and Cbz group positions, FT-IR for functional group analysis, and high-resolution MS for molecular weight confirmation. Purity should be quantified via reverse-phase HPLC with UV detection (e.g., 220 nm). For novel derivatives, elemental analysis or X-ray crystallography may be required to resolve ambiguities .
  • Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal) to include full spectral data in supporting information, ensuring raw datasets (e.g., NMR FID files) are accessible .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Conduct reactions in a fume hood to avoid inhalation of particulates. Spill containment kits should include inert adsorbents (e.g., vermiculite). Dispose of waste according to institutional hazardous material guidelines, referencing SDS recommendations for carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT calculations) and experimental observations of this compound’s reactivity?

  • Methodology : Cross-validate computational models by adjusting basis sets (e.g., B3LYP/6-31G*) and solvent parameters in simulations. Compare experimental kinetic data (e.g., reaction rates under varying pH) with computational energy profiles. Use multivariate regression to identify outliers and refine theoretical assumptions .
  • Case Study : If DFT underestimates steric hindrance from the Cbz group, supplement with molecular dynamics (MD) simulations to assess conformational flexibility .

Q. What strategies mitigate racemization risks during this compound incorporation into peptide chains?

  • Methodology : Optimize coupling conditions using low-basicity additives (e.g., HOAt instead of HOBt) and minimize reaction times. Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD). Compare racemization rates in polar aprotic vs. non-polar solvents to identify steric or electronic stabilization effects .

Q. How does the steric environment of the N-methyl and Cbz groups influence the compound’s solubility and aggregation behavior in aqueous systems?

  • Methodology : Conduct dynamic light scattering (DLS) and TEM to characterize aggregation thresholds. Solubility parameters can be modeled using Hansen solubility spheres. Compare with analogs (e.g., N-Boc derivatives) to isolate steric contributions .

Q. What analytical approaches are recommended for detecting trace degradation products of this compound under accelerated stability testing?

  • Methodology : Use LC-MS/MS with polarity switching to identify oxidation/hydrolysis byproducts (e.g., de-Cbz or leucine derivatives). Forced degradation studies (e.g., exposure to UV light, acidic/basic conditions) should quantify degradation kinetics via Arrhenius plots .

Data Interpretation and Reporting

Q. How should researchers address variability in biological assay results involving this compound derivatives?

  • Methodology : Apply Bland-Altman analysis to assess inter-assay variability. Normalize data using internal standards (e.g., control peptides) and validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What frameworks (e.g., FINER criteria) ensure research questions on this compound’s applications are both novel and methodologically rigorous?

  • Methodology : Use FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, a study on its use as a chiral building block in peptidomimetics should benchmark against prior art (e.g., PubMed patents) and address gaps in enantioselective synthesis .

Tables for Comparative Analysis

Parameter Technique Key Consideration
Purity Assessment HPLC-UV (220 nm)Column selection (C18 vs. phenyl) affects resolution
Structural Confirmation ¹H NMR (δ 0.8–1.2 ppm for methyl)Deuterated solvent (CDCl₃) minimizes shifts
Degradation Monitoring LC-MS/MS (MRM mode)Optimize collision energy for fragment ions

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-Cbz-N-methyl-L-leucine
Reactant of Route 2
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N-Cbz-N-methyl-L-leucine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.